7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

Catalog No.
S13383439
CAS No.
185406-93-3
M.F
C16H12O3
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

CAS Number

185406-93-3

Product Name

7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

IUPAC Name

7-methoxy-2-phenyl-1-benzofuran-4-carbaldehyde

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C16H12O3/c1-18-14-8-7-12(10-17)13-9-15(19-16(13)14)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

MLLUEKSLVITXGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=C3

7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde is a complex organic compound characterized by its unique benzofuran structure, which includes a methoxy group and a phenyl substituent. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse chemical reactivity and biological activities. The presence of the aldehyde functional group enhances its reactivity, making it a versatile intermediate in organic synthesis.

, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or alcohols.
  • Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The methoxy group can be substituted with other nucleophiles.
  • Condensation Reactions: It may undergo condensation with amines or other electrophiles to form imines or amides.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde exhibits significant biological activities, particularly in neuroprotection and antioxidant effects. Studies have shown that derivatives of benzofuran compounds can protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases . Additionally, the compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde typically involves several key steps:

  • Starting Materials: The synthesis often begins with vanillin and phenylacetylene.
  • Formation of Intermediate: A Mannich reaction may be employed to form a phosphonium salt intermediate.
  • Wittig Reaction: This step involves the reaction of the phosphonium salt with an appropriate carbonyl compound to yield the desired benzofuran derivative.
  • Purification: The crude product is purified using column chromatography.

Alternative methods include cyclization reactions and condensation techniques that utilize different starting materials to achieve similar structures .

7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde has several notable applications:

  • Pharmaceuticals: Its neuroprotective and anticancer properties make it a candidate for drug development targeting neurodegenerative diseases and cancer therapy.
  • Material Science: Due to its unique structure, it can be used in the development of new materials with specific optical or electronic properties.

Studies on the interactions of 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde with biological systems have revealed its potential to modulate enzyme activity and influence cell signaling pathways. For instance, its ability to scavenge free radicals suggests mechanisms that could mitigate oxidative stress in cells . Furthermore, research into its binding affinity with specific receptors could unveil additional therapeutic targets.

Several compounds share structural similarities with 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
7-MethoxybenzofuranLacks phenyl substituentPrimarily used for neuroprotection
2-(4-Hydroxyphenyl)-7-methoxybenzofuranContains hydroxyl groupExhibits enhanced antioxidant activity
6-Methoxy-2-naphthaldehydeNaphthalene structure instead of benzofuranUsed in dye synthesis and as a precursor in organic reactions

The uniqueness of 7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde lies in its specific combination of functional groups, which confers distinct biological activities and synthetic utility compared to these similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

252.078644241 g/mol

Monoisotopic Mass

252.078644241 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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